molecular formula C11H14FNO B13327212 (R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

(R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

Katalognummer: B13327212
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: JABGVULHQFVXQE-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is a synthetic organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a fluorine atom and an amino group attached to a benzoannulene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can be achieved through a cascade intramolecular Prins/Friedel–Crafts cyclization. This method involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in an intramolecular Prins reaction that forms intermediary benzyl carbenium ions. These ions are then trapped by electron-rich aromatics via Friedel–Crafts alkylation, leading to the formation of the desired benzoannulene derivatives .

Industrial Production Methods

While specific industrial production methods for ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced species.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoannulenes, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or functionalized benzoannulenes.

Wissenschaftliche Forschungsanwendungen

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7

Wirkmechanismus

The mechanism of action of ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is unique due to the presence of both an amino group and a fluorine atom on the benzoannulene core. This combination of functional groups imparts specific chemical properties, such as increased reactivity and potential for hydrogen and halogen bonding, which are not present in simpler annulenes or aromatic hydrocarbons .

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

(5R)-5-amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

InChI

InChI=1S/C11H14FNO/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,9,14H,1-4,13H2/t9-/m1/s1

InChI-Schlüssel

JABGVULHQFVXQE-SECBINFHSA-N

Isomerische SMILES

C1CCC2=C(C=CC(=C2F)O)[C@@H](C1)N

Kanonische SMILES

C1CCC2=C(C=CC(=C2F)O)C(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.